molecular formula C10H16O4 B14548084 2-Butenoic acid, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-, methyl ester, (Z)- CAS No. 62222-75-7

2-Butenoic acid, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-, methyl ester, (Z)-

Cat. No.: B14548084
CAS No.: 62222-75-7
M. Wt: 200.23 g/mol
InChI Key: SNJOVVNSRJRUCZ-UHFFFAOYSA-N
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Description

2-Butenoic acid, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-, methyl ester, (Z)- is an organic compound with the molecular formula C11H18O4. This compound is characterized by the presence of a butenoic acid moiety and a tetrahydropyran ring, making it a versatile molecule in organic synthesis and various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butenoic acid, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-, methyl ester, (Z)- typically involves the esterification of 2-butenoic acid with methanol in the presence of an acid catalyst. The tetrahydropyran ring is introduced through the reaction of 3,4-dihydropyran with an alcohol, forming a tetrahydropyranyl ether. This reaction is usually carried out in dichloromethane with p-toluenesulfonic acid as the catalyst .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and catalysts is crucial to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Butenoic acid, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-, methyl ester, (Z)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group or the tetrahydropyran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are typical reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Butenoic acid, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-, methyl ester, (Z)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Butenoic acid, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-, methyl ester, (Z)- involves its interaction with specific molecular targets, such as enzymes and receptors. The tetrahydropyran ring can act as a protecting group, allowing selective reactions to occur at other functional groups. The ester group can be hydrolyzed to release the active acid form, which can then interact with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-Butenoic acid, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-, methyl ester, (Z)- lies in its combination of a butenoic acid moiety and a tetrahydropyran ring, which provides versatility in chemical reactions and applications. The (Z)-configuration also imparts specific stereochemical properties that can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

methyl 4-(oxan-2-yloxy)but-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4/c1-12-9(11)5-4-8-14-10-6-2-3-7-13-10/h4-5,10H,2-3,6-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNJOVVNSRJRUCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CCOC1CCCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70339854
Record name 2-Butenoic acid, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-, methyl ester, (Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70339854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62222-75-7
Record name 2-Butenoic acid, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-, methyl ester, (Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70339854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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